

# 4-Fluoro-3-methylphenol chemical properties

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## Compound of Interest

Compound Name: **4-Fluoro-3-methylphenol**

Cat. No.: **B1301873**

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## An In-depth Technical Guide to **4-Fluoro-3-methylphenol**

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **4-Fluoro-3-methylphenol** (CAS No. 452-70-0). The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

## Chemical and Physical Properties

**4-Fluoro-3-methylphenol**, also known as 4-fluoro-m-cresol, is a fluorinated phenolic compound.<sup>[1][2]</sup> Its chemical structure consists of a phenol ring substituted with a fluorine atom at the 4-position and a methyl group at the 3-position.<sup>[2][3]</sup> This compound is typically a white to off-white or colorless to pale yellow solid at room temperature and has a characteristic aromatic odor.<sup>[2][3]</sup> It is soluble in organic solvents like ethanol and ether, but has limited solubility in water.<sup>[2]</sup>

Table 1: Physical and Chemical Properties of **4-Fluoro-3-methylphenol**

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>7</sub> FO	[1][2][4]
Molecular Weight	126.13 g/mol	[1][4]
CAS Number	452-70-0	[1][2][3]
Appearance	White to off-white crystals or light yellow liquid	[2][3][5]
Melting Point	32 °C (lit.)	[4][6]
Boiling Point	76 °C at 5 mmHg (lit.)	[4][5]
Density	1.134 g/mL at 25 °C (lit.)	[4]
Refractive Index	n <sub>20/D</sub> 1.515 (lit.)	[4][5]
Flash Point	97 °C (206.6 °F) - closed cup	[4][5][7]
Solubility	Limited solubility in water; soluble in organic solvents.	[2]

## Synthesis and Reactivity

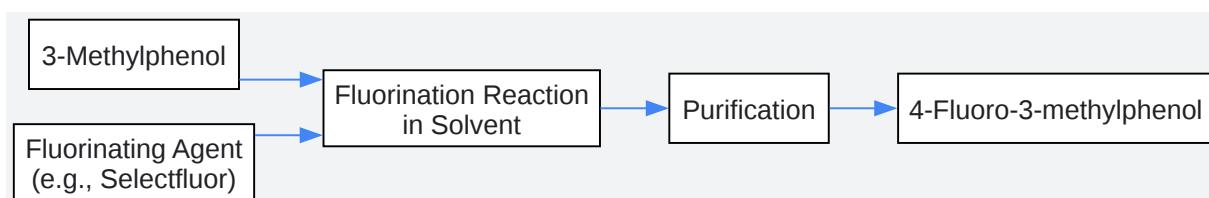
### Synthesis

The synthesis of **4-Fluoro-3-methylphenol** can be achieved through several methods, with a common approach being the fluorination of 3-methylphenol.<sup>[3]</sup> This process involves the selective introduction of a fluorine atom onto the phenolic ring using a suitable fluorinating agent.<sup>[3]</sup> While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale approach can be inferred from standard organic chemistry principles and procedures for similar halogenations.

#### Experimental Protocol: General Procedure for the Synthesis of Halogenated m-Cresols

The following is a generalized protocol adapted from the synthesis of 4-bromo-3-methylphenol, which can serve as a conceptual basis for the synthesis of **4-fluoro-3-methylphenol**. The choice of fluorinating agent and reaction conditions would need to be optimized for fluorination.

- Reaction Setup: To a three-neck flask under an inert atmosphere (e.g., nitrogen), add m-cresol and a suitable solvent (e.g., glacial acetic acid).[8]
- Cooling: Cool the reaction mixture to a controlled temperature (e.g., 15 °C).[8]
- Addition of Fluorinating Agent: Slowly add a fluorinating agent (e.g., Selectfluor) to the cooled mixture. The temperature should be carefully monitored and maintained during the addition.
- Reaction: Stir the reaction mixture at the controlled temperature for a set period (e.g., 3 hours) to ensure the completion of the reaction.[8]
- Quenching and Extraction: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ether.[8]
- Washing and Drying: Wash the organic phase with water until neutral and then dry it over an anhydrous drying agent like magnesium sulfate.[8]
- Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by techniques such as recrystallization from a suitable solvent (e.g., heptane) or column chromatography on silica gel.[8]



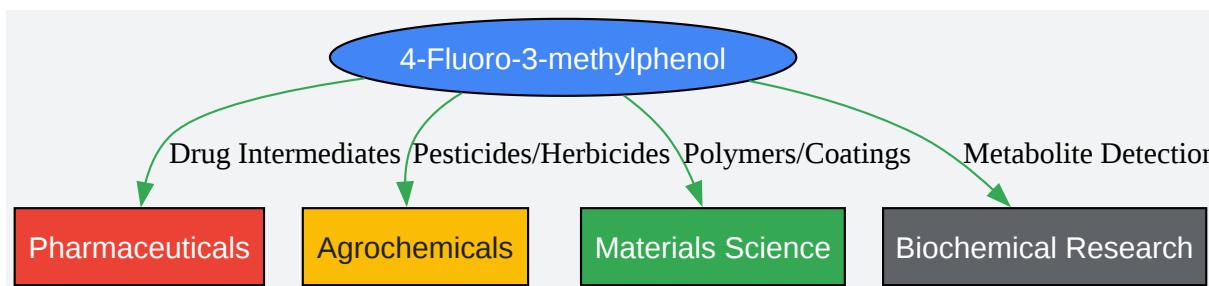
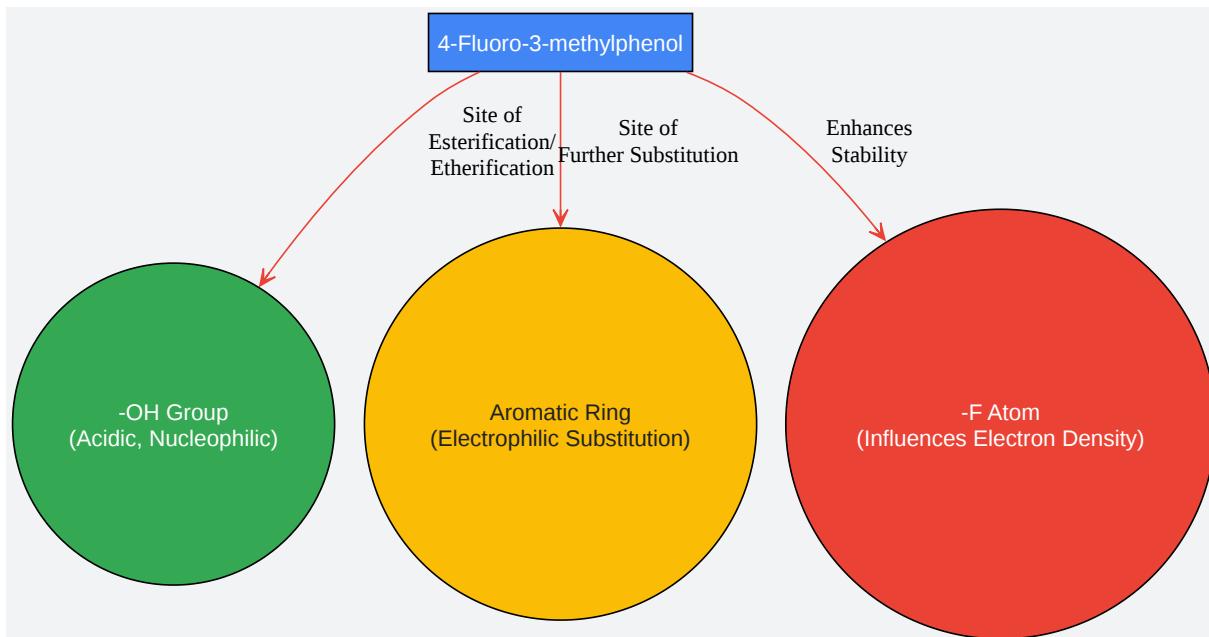
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General synthesis workflow for **4-Fluoro-3-methylphenol**.

## Reactivity

The chemical reactivity of **4-Fluoro-3-methylphenol** is primarily influenced by the hydroxyl (-OH) group, the fluorine atom, and the aromatic ring.[3]

- **Hydroxyl Group:** The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It can also undergo etherification and esterification reactions.
- **Aromatic Ring:** The aromatic ring can participate in electrophilic aromatic substitution reactions. The positions of substitution are directed by the activating hydroxyl and methyl groups and the deactivating (but ortho-, para-directing) fluorine atom.
- **Fluorine Atom:** The fluorine atom is generally unreactive towards nucleophilic substitution on the aromatic ring unless activated by strong electron-withdrawing groups. Its presence enhances the biological activity and stability of the molecule in many applications.[\[2\]](#)



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